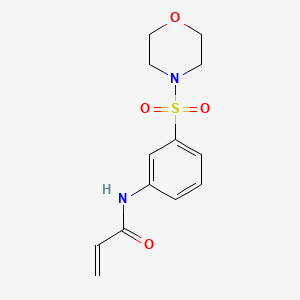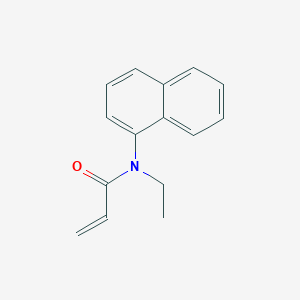
2-Phenyl-1-propenoylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-propenoylpyrrolidine, also known as PEP, is a chemical compound that belongs to the class of pyrrolidine alkaloids. PEP has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood. However, it has been proposed that 2-Phenyl-1-propenoylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-Phenyl-1-propenoylpyrrolidine has also been shown to interact with ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-Phenyl-1-propenoylpyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. 2-Phenyl-1-propenoylpyrrolidine has also been shown to induce apoptosis and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-1-propenoylpyrrolidine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have potent biological effects. However, there are also some limitations to using 2-Phenyl-1-propenoylpyrrolidine in lab experiments. 2-Phenyl-1-propenoylpyrrolidine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Phenyl-1-propenoylpyrrolidine. One area of interest is the development of 2-Phenyl-1-propenoylpyrrolidine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of 2-Phenyl-1-propenoylpyrrolidine in various disease models, such as cancer and inflammatory diseases. The elucidation of the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is also an important area of future research. Overall, 2-Phenyl-1-propenoylpyrrolidine has significant potential as a research tool and a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Méthodes De Synthèse
2-Phenyl-1-propenoylpyrrolidine can be synthesized through the reaction between 1-(2-phenylacetyl)pyrrolidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-Phenyl-1-propenoylpyrrolidine as a white crystalline solid.
Applications De Recherche Scientifique
2-Phenyl-1-propenoylpyrrolidine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 2-Phenyl-1-propenoylpyrrolidine has also been shown to have antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-10-6-9-12(14)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDGKFNSYFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrrolidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)




![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
